molecular formula C19H18F3NO4 B2877134 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate CAS No. 1794854-54-8

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate

Cat. No.: B2877134
CAS No.: 1794854-54-8
M. Wt: 381.351
InChI Key: XFQIVGSEKQAZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted benzylamine. This intermediate is then reacted with 4-ethoxybenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process and ensure consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Catalysts like palladium on carbon, and reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate in the development of new therapeutics .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

    Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications, particularly in medicinal chemistry.

    Ethoxybenzoates: Compounds with the ethoxybenzoate moiety are also used in drug development and materials science.

Uniqueness: What sets ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate apart is its combination of the trifluoromethyl group and the ethoxybenzoate moiety. This unique structure provides a balance of properties that enhance its utility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-2-26-15-9-7-13(8-10-15)18(25)27-12-17(24)23-11-14-5-3-4-6-16(14)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQIVGSEKQAZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.